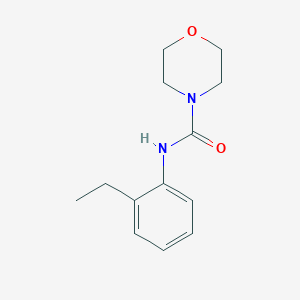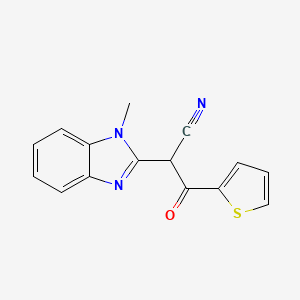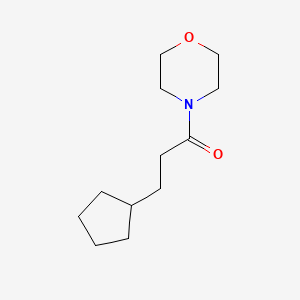![molecular formula C20H21NO4S B7540524 [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to possess a range of interesting properties.
作用机制
The exact mechanism of action of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been found to interact with a range of cellular targets, including the NF-κB pathway and various cytokines.
Biochemical and Physiological Effects:
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been found to possess a range of interesting biochemical and physiological effects. This compound has been shown to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6. Additionally, [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been found to induce apoptosis in cancer cells and inhibit viral replication.
实验室实验的优点和局限性
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been found to be relatively stable under a range of conditions. Additionally, [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been found to be relatively non-toxic, making it a useful tool for studying various cellular processes.
However, there are also some limitations to the use of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone in lab experiments. This compound can be difficult to work with due to its low solubility in water, and it may require the use of organic solvents for certain applications. Additionally, [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has not yet been extensively studied in vivo, and its effects in living organisms are not yet fully understood.
未来方向
There are several potential future directions for research on [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone. One area of interest is the development of new synthetic methods for this compound, which could potentially improve its yield and purity. Additionally, future research could focus on further elucidating the mechanism of action of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone, as well as exploring its potential applications in the treatment of various diseases. Finally, future studies could investigate the potential toxicity of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone in vivo, in order to better understand its safety profile.
合成方法
The synthesis of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone can be achieved through a multi-step process that involves the reaction of various reagents. The exact details of the synthesis method vary depending on the specific application, but generally involve the use of organic solvents, strong acids, and reducing agents.
科学研究应用
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
属性
IUPAC Name |
[1-(2-methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26(24,25)18-10-6-5-9-17(18)20(23)21-13-11-16(12-14-21)19(22)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWEYFZKZYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)


![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)



![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)

